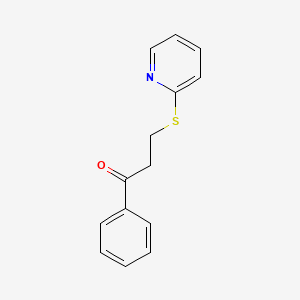

1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Asymmetric Synthesis

One application involves the asymmetric synthesis of chiral intermediates for antidepressant drugs. For instance, Saccharomyces cerevisiae reductase has been utilized for the high enantioselectivity synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone, demonstrating the potential of microbial reductases in producing chiral alcohols with pharmaceutical significance (Choi et al., 2010).

Illicit Synthesis Differentiation

Research also extends to forensic science, where the differentiation of illicit phenyl-2-propanone synthesis methods has been studied. Techniques such as capillary gas chromatography combined with Fourier transform infrared spectroscopy and electron impact mass spectrometry have been used to differentiate between synthesis methods from phenylacetic acid with acetic anhydride versus lead (II) acetate, providing crucial insights for law enforcement (Allen et al., 1992).

Degradation Study

The degradation of 1-phenyl-2-propanone, a main precursor of methamphetamine, has been investigated to understand the stability and formation of degradation products over time. This research is particularly relevant for forensic toxicology, aiding in the impurity profiling of methamphetamine (Tsujikawa et al., 2021).

Impurity Profiling in Forensic Analysis

In forensic analysis, the study of P2P derived amphetamine synthesis impurities has been important. Identifying and characterizing by-products, such as indene, can help differentiate between synthetic routes of P2P, which is crucial for law enforcement and forensic science (Power et al., 2017).

Catalysis and Organic Synthesis

In organic synthesis, research has been conducted on the enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols. This showcases the application of 1-phenyl-1-propanone derivatives in catalysis, providing pathways to synthesize chiral alcohols with potential pharmaceutical applications (Asami et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-phenyl-3-pyridin-2-ylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-15-14/h1-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNAUWXNIGEAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)

![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)